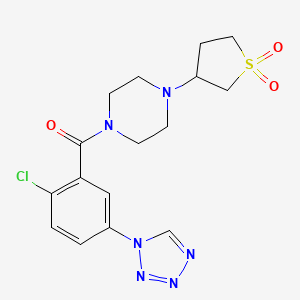![molecular formula C20H21F3N2O4S B14953439 trans-4-{[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14953439.png)
trans-4-{[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethoxyphenyl group, and a cyclohexane carboxylic acid moiety
準備方法
The synthesis of 4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the trifluoromethoxyphenyl group via electrophilic aromatic substitution. The final steps often involve the coupling of the thiazole derivative with a cyclohexane carboxylic acid precursor under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
科学的研究の応用
4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar compounds to 4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID include other thiazole derivatives and trifluoromethoxy-substituted aromatic compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity. For example:
Thiazole derivatives: Compounds with different substituents on the thiazole ring may exhibit different pharmacological properties.
Trifluoromethoxy-substituted aromatics: Variations in the position and number of trifluoromethoxy groups can significantly impact the compound’s reactivity and interaction with biological targets.
The uniqueness of 4-[({4-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-5-YL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C20H21F3N2O4S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
4-[[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H21F3N2O4S/c1-11-16(17(26)24-10-12-2-4-14(5-3-12)19(27)28)30-18(25-11)13-6-8-15(9-7-13)29-20(21,22)23/h6-9,12,14H,2-5,10H2,1H3,(H,24,26)(H,27,28) |
InChIキー |
JSVJOQFIKGBOHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3CCC(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953364.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953370.png)

![1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide](/img/structure/B14953377.png)
![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953383.png)
![(2Z)-6-benzyl-2-(3,4-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14953384.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14953388.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14953395.png)
![2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14953411.png)
![7-Chloro-1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953418.png)
![2-(N-Ethyl2,5-dichlorobenzenesulfonamido)-N-[(furan-2-YL)methyl]acetamide](/img/structure/B14953423.png)
![1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14953431.png)
![isobutyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14953444.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953446.png)
